![molecular formula C5H9ClN2O B3026918 Isoxazol-3-ylmethyl-methyl-amine hydrochloride CAS No. 1187927-38-3](/img/structure/B3026918.png)
Isoxazol-3-ylmethyl-methyl-amine hydrochloride
Overview
Description
Synthesis Analysis
Isoxazoles, including Isoxazol-3-ylmethyl-methyl-amine hydrochloride, can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Acid conditions primarily yield 3,5-isoxazole esters, while reactions under neutral and basic conditions lead to different 4,5 and 2,3-dihydro-hydroxy-isoxazoles, respectively .Molecular Structure Analysis
The molecular structure of Isoxazol-3-ylmethyl-methyl-amine hydrochloride is represented by the linear formula C4H7ClN2O . The InChI code for this compound is 1S/C4H6N2O.ClH/c1-5-4-2-3-7-6-4;/h2-3H,1H3,(H,5,6);1H .Physical And Chemical Properties Analysis
Isoxazol-3-ylmethyl-methyl-amine hydrochloride is a yellow to brown solid . It has a molecular weight of 134.57 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Anticancer Research
Isoxazol-3-ylmethyl-methyl-amine hydrochloride has shown significant potential in anticancer research. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of new anticancer drugs. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Antimicrobial Agents
This compound is also being explored for its antimicrobial properties. Researchers have found that it exhibits strong activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of these microorganisms, leading to their death .
Neuroprotective Effects
In the field of neurology, Isoxazol-3-ylmethyl-methyl-amine hydrochloride is being investigated for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for these conditions.
Biochemical Probes
Finally, Isoxazol-3-ylmethyl-methyl-amine hydrochloride is utilized as a biochemical probe in research. It can be used to study the function of specific proteins and enzymes in biological systems. This application is crucial for understanding disease mechanisms and identifying new therapeutic targets.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mechanism of Action
Although the specific mechanism of action for Isoxazol-3-ylmethyl-methyl-amine hydrochloride is not mentioned in the search results, isoxazoles are known to exhibit a wide range of biological activities. For example, they have been found to act as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .
Safety and Hazards
The safety information for Isoxazol-3-ylmethyl-methyl-amine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Isoxazol-3-ylmethyl-methyl-amine hydrochloride are not mentioned in the search results, isoxazoles in general are of immense importance in the field of drug discovery due to their wide spectrum of biological activities and therapeutic potential . Therefore, it is likely that future research will continue to explore the synthesis and applications of isoxazoles, including Isoxazol-3-ylmethyl-methyl-amine hydrochloride.
properties
IUPAC Name |
N-methyl-1-(1,2-oxazol-3-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-8-7-5;/h2-3,6H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAWAPTTLHCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-3-ylmethyl-methyl-amine hydrochloride | |
CAS RN |
1187927-38-3 | |
Record name | 3-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.